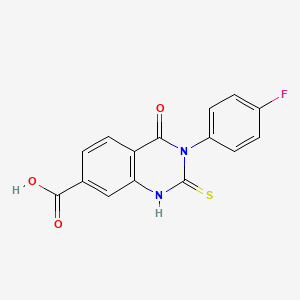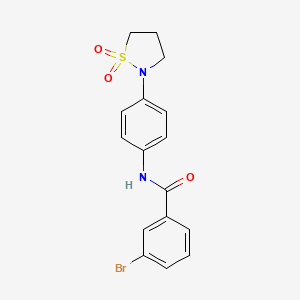![molecular formula C13H17IN2O2 B2355241 (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected CAS No. 2366997-11-5](/img/structure/B2355241.png)
(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected is a compound of significant interest in organic chemistry and medicinal chemistry. The N-BOC (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, which helps to prevent unwanted reactions at the amine site during various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.
Iodination: Introduction of the iodine atom at the 4-position is achieved using iodinating agents such as iodine (I2) or N-iodosuccinimide (NIS) under specific conditions.
Methylation: The methyl group is introduced at the 2-position using methylating agents like methyl iodide (CH3I) in the presence of a base.
N-BOC Protection: The final step involves the protection of the amine group with a BOC group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other substituents.
Deprotection: The N-BOC group can be removed under acidic conditions, revealing the free amine group for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the BOC group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
Chemistry
In organic synthesis, (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its structure can be modified to create analogs with potential therapeutic properties, such as enzyme inhibitors or receptor modulators.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected depends on its specific application. In medicinal chemistry, its effects are typically mediated through interactions with biological targets such as enzymes or receptors. The iodine atom and the protected amine group play crucial roles in these interactions, influencing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2S)-4-Bromo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected
- (2S)-4-Chloro-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected
- (2S)-4-Fluoro-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected
Uniqueness
The presence of the iodine atom in (2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and binding characteristics, which can be advantageous in certain chemical and biological applications.
特性
IUPAC Name |
tert-butyl (2S)-4-iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-8-7-9-10(14)5-6-15-11(9)16(8)12(17)18-13(2,3)4/h5-6,8H,7H2,1-4H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTRGABAZMACSR-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{2-[5-(2-ethoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetyl}piperazine-1-carboxylate](/img/structure/B2355159.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2355160.png)

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)
![(2R,3S)-4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-methylmorpholine-3-carboxamide](/img/structure/B2355168.png)
![2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide](/img/structure/B2355169.png)


![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)




![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)
